molecular formula C5H7N6NaO5S B8104512 7-Methylthio-3-nitro-4-oxo-1,2,4-triazolo [5,1-c][1,2,4]triazin-1-ide dihydrate sodium salt

7-Methylthio-3-nitro-4-oxo-1,2,4-triazolo [5,1-c][1,2,4]triazin-1-ide dihydrate sodium salt

Cat. No. B8104512
M. Wt: 286.20 g/mol
InChI Key: DARSMUGUKCGKHQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “7-Methylthio-3-nitro-4-oxo-1,2,4-triazolo [5,1-c][1,2,4]triazin-1-ide dihydrate sodium salt” is a chemical with the CAS Number: 928659-17-0 and a molecular weight of 286.2 . It is stored at temperatures between 2-8°C in an inert atmosphere .


Synthesis Analysis

The synthesis of azolo [1,2,4]triazines, the family to which this compound belongs, involves two main approaches: construction of the 1,2,4-triazine ring on the basis of azoles, or annulation of the azole fragment to the 1,2,4-triazine ring . The methods for the synthesis of azolo [1,2,4]triazines obtained by azo coupling are classified mainly according to the CH-active two-carbon synthon, regardless of the structure of the starting azoles .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a condensed azolotriazine heterocyclic system . The InChI code for this compound is 1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2 (11 (13)14)3 (12)10 (4)9-5;;;/h1H3, (H,6,8,9,12);;2*1H2/q;+1;;/p-1 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound is stored in an inert atmosphere at temperatures between 2-8°C .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335 . Precautionary measures include P280-P305+P351+P338 .

Future Directions

The development and targeted synthesis of azolo [1,2,4]triazines, such as this compound, remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo [1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .

properties

IUPAC Name

sodium;8-methylsulfanyl-3-nitro-1,4,7,9-tetraza-5-azanidabicyclo[4.3.0]nona-3,6,8-trien-2-one;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N6O3S.Na.2H2O/c1-15-5-6-4-8-7-2(11(13)14)3(12)10(4)9-5;;;/h1H3,(H,6,8,9,12);;2*1H2/q;+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARSMUGUKCGKHQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C(=O)C(=N[N-]C2=N1)[N+](=O)[O-].O.O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N6NaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methylthio-3-nitro-4-oxo-1,2,4-triazolo [5,1-c][1,2,4]triazin-1-ide dihydrate sodium salt

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